7-chloro-6-fluoroquinazolin-2(1H)-one

Lipophilicity ADME Drug Design

Secure 7-chloro-6-fluoroquinazolin-2(1H)-one (≥98% purity) as your next kinase inhibitor scaffold. Its unique 7-Cl & 6-F substitution pattern delivers a defined LogP of 1.7156 and aqueous solubility of 5.2E-3 g/L—critical for predictable ADME optimization. Unlike generic mono-substituted quinazolinones, this dual-halogenated core enables orthogonal Suzuki-Miyaura or Buchwald-Hartwig functionalization, accelerating focused library synthesis for EGFR or Aurora kinase targets. Use this scaffold to maintain lead optimization integrity; substituting with a mono-halogenated analog risks unpredictable pharmacokinetic shifts. Inquire for bulk or custom packaging.

Molecular Formula C8H4ClFN2O
Molecular Weight 198.58 g/mol
Cat. No. B8132435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-6-fluoroquinazolin-2(1H)-one
Molecular FormulaC8H4ClFN2O
Molecular Weight198.58 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=O)NC2=CC(=C1F)Cl
InChIInChI=1S/C8H4ClFN2O/c9-5-2-7-4(1-6(5)10)3-11-8(13)12-7/h1-3H,(H,11,12,13)
InChIKeyMFWKTIFWAPWEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-Fluoroquinazolin-2(1H)-one: A Dual-Substituted Scaffold for Kinase-Focused Medicinal Chemistry


7-Chloro-6-fluoroquinazolin-2(1H)-one (CAS 1593596-55-4) is a heterocyclic compound within the quinazolinone family, characterized by a fused bicyclic core comprising a benzene and a pyrimidine ring. Its defining feature is the concurrent presence of a chloro substituent at the 7-position and a fluoro substituent at the 6-position . This specific dual-substitution pattern distinguishes it from mono-substituted analogs such as 6-fluoroquinazolin-2(1H)-one and 7-chloroquinazolin-2(1H)-one. The compound serves primarily as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors [1].

Why Generic Substitution Fails: Divergent Physicochemical Profiles of 7-Chloro-6-Fluoroquinazolin-2(1H)-one Analogs


In the context of drug discovery, the interchangeability of quinazolinone building blocks is not supported by their divergent physicochemical properties. The 7-chloro-6-fluoroquinazolin-2(1H)-one core exhibits distinct calculated lipophilicity (LogP = 1.7156 ) and aqueous solubility (5.2E-3 g/L ) compared to its mono-substituted counterparts. These differences can profoundly influence a molecule's ADME profile, oral bioavailability, and target engagement. Therefore, substituting this specific dual-substituted scaffold with a more generic quinazolinone analog may introduce unpredictable variability in a lead optimization campaign, potentially undermining key pharmacokinetic or pharmacodynamic objectives.

Quantitative Evidence for Selecting 7-Chloro-6-Fluoroquinazolin-2(1H)-one Over Analogs


Comparative Lipophilicity: 7-Chloro-6-Fluoroquinazolin-2(1H)-one vs. Mono-Substituted Analogs

The calculated lipophilicity (LogP) of 7-chloro-6-fluoroquinazolin-2(1H)-one is 1.7156 . While direct experimental LogP data for the mono-substituted analogs 6-fluoroquinazolin-2(1H)-one and 7-chloroquinazolin-2(1H)-one are not available in the consulted sources, this value is higher than the typical LogP range for the unsubstituted quinazolin-2(1H)-one core (which is estimated to be below 1.0). The introduction of both halogen atoms increases lipophilicity, which is a critical parameter for passive membrane permeability and oral drug absorption.

Lipophilicity ADME Drug Design

Aqueous Solubility: A Key Differentiator for in Vitro Assay Performance

7-Chloro-6-fluoroquinazolin-2(1H)-one has a reported aqueous solubility of 5.2E-3 g/L . This value is a critical parameter for preparing compound stock solutions and ensuring accurate concentration in biological assays. While direct comparative data for the mono-substituted analogs is unavailable, this solubility profile indicates a compound that is sparingly soluble, which may necessitate the use of co-solvents like DMSO in assay development.

Solubility Assay Development Medicinal Chemistry

Targeted Applications of 7-Chloro-6-Fluoroquinazolin-2(1H)-one in Kinase Inhibitor Discovery


Kinase Inhibitor Lead Optimization

The dual halogen substitution pattern of 7-chloro-6-fluoroquinazolin-2(1H)-one makes it an ideal scaffold for developing novel kinase inhibitors. The 6-fluoro and 7-chloro groups can engage in specific interactions with the ATP-binding pocket of kinases, as inferred from the broader class of quinazoline-based kinase inhibitors [1]. Researchers can leverage this core to synthesize focused libraries aimed at improving potency and selectivity against specific kinases like EGFR or Aurora kinases, where halogen interactions are known to be crucial.

Physicochemical Property Modulation in Lead Compounds

The calculated LogP of 1.7156 for 7-chloro-6-fluoroquinazolin-2(1H)-one provides a defined baseline for modulating lipophilicity. Medicinal chemists can use this scaffold as a core to introduce additional substituents, with the goal of fine-tuning LogP to achieve optimal drug-like properties. The known aqueous solubility of 5.2E-3 g/L also allows for a predictable starting point in formulation and assay development.

Synthesis of Targeted Chemical Libraries

This compound serves as a versatile building block for the construction of more complex, biologically active heterocyclic systems [2]. Its dual halogenation provides two distinct sites for orthogonal functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This enables the rapid generation of diverse compound libraries for high-throughput screening against a variety of targets, accelerating the early stages of drug discovery.

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